molecular formula C15H10Cl2N2O B2370275 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one CAS No. 454178-57-5

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one

Cat. No.: B2370275
CAS No.: 454178-57-5
M. Wt: 305.16
InChI Key: YWXVLIMRXPAHNA-JXAWBTAJSA-N
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Description

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one is a chemical compound with a complex structure that includes a dichlorophenyl group and an indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one is unique due to its specific structural features, such as the indolinone core and the dichlorophenyl group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXVLIMRXPAHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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